![molecular formula C15H16O8 B3028916 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid CAS No. 39015-77-5](/img/structure/B3028916.png)
2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid
Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves the use of chiral auxiliaries and protecting groups. Paper describes the use of (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol as a chiral auxiliary and protecting group for boronic acids, which are important intermediates in organic synthesis. This suggests that similar strategies could be employed in the synthesis of 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid, where protecting groups and chiral auxiliaries might be used to control the stereochemistry and protect functional groups during the synthesis.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for their reactivity and physical properties. X-ray crystallography, as mentioned in paper , is a powerful tool to determine the absolute configuration of chiral molecules. While the molecular structure of 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid is not discussed, the techniques used for structural analysis in these papers could be applied to determine its stereochemistry and conformation.
Chemical Reactions Analysis
Papers and discuss highly diastereoselective reactions involving butane-2,3-diacetal desymmetrized glycolic acid. These reactions include lithium enolate aldol reactions and Michael additions, which are useful for constructing carbon-carbon bonds with high stereocontrol. Such reactions could potentially be relevant to the synthesis or modification of 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid, as they provide methods for building complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. Paper discusses the dehydration of 2,3-butanediol to produce dioxolanes with high anti-knock indices, indicating that the structure of diols can significantly affect their potential as fuel additives. Similarly, the properties of 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid would be influenced by its diacid and ester functional groups, which could affect its solubility, boiling point, and reactivity. Paper describes the production of 2,3-butanediol in yeast, which highlights the importance of metabolic pathways and redox balance in the biosynthesis of chemical compounds, potentially offering insights into the biotechnological production of related diacids.
Scientific Research Applications
1. Lignin Model Studies
Studies involving 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid have been significant in understanding the behavior of lignin, a complex organic polymer found in plant cell walls. Yokoyama (2015) explored the acidolysis of lignin model compounds, providing insights into the mechanisms of bond cleavage within lignin structures. This research is crucial for advancing the field of biomass conversion and biofuel production (Yokoyama, 2015). Similarly, Rinesch et al. (2017) investigated the depolymerization of kraft lignin using a copper–vanadium catalyst, which is relevant for developing sustainable chemical processes (Rinesch et al., 2017).
2. Material Science Applications
In the field of materials science, the compound has been studied for its corrosion inhibition properties. Chafiq et al. (2020) analyzed derivatives of 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid for mild steel protection in acidic environments. This research contributes to the development of environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
3. Polymer Science
The compound has also been used in studies related to polymer science. For instance, Jin et al. (2010) utilized related compounds in the fabrication of reversible, photo-cross-linked micelles and nanogels. This research opens avenues for creating sophisticated, controllable nanocarriers with potential biomedical applications (Jin et al., 2010).
4. Antioxidant Activity
Sulpizio et al. (2016) synthesized 2'-aminochalcone derivatives related to 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid to assess their antioxidant activities. Such studies are significant in the context of developing new therapeutic agents with antioxidant properties (Sulpizio et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid, also known as Caffeoyl-L-malic acid Related compounds such as 3-(3,4-dimethoxyphenyl)propionic acid have been used in screening for the ability to induce γ globin gene expression .
Mode of Action
It is known that related compounds can induce γ globin gene expression . This suggests that 2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid may interact with its targets at the genetic level, influencing gene expression.
Biochemical Pathways
The induction of γ globin gene expression suggests that it may play a role in the regulation of hemoglobin synthesis .
Result of Action
The potential induction of γ globin gene expression suggests that it may have a role in the regulation of hemoglobin synthesis .
properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O8/c1-21-10-5-3-9(7-11(10)22-2)4-6-14(18)23-12(15(19)20)8-13(16)17/h3-7,12H,8H2,1-2H3,(H,16,17)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQDBBBREHNBJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC(CC(=O)O)C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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